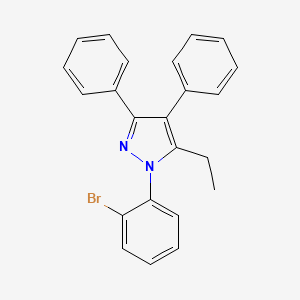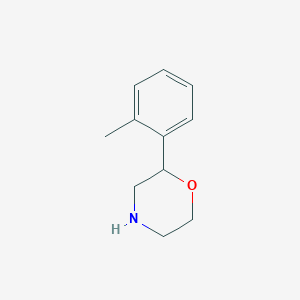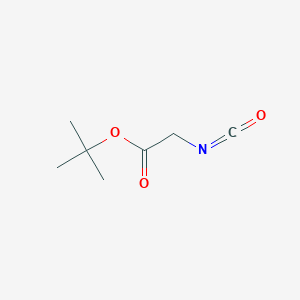
1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole
Descripción general
Descripción
1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole (also known as 2-BEDP) is an organic compound belonging to the class of pyrazoles. It is a heterocyclic compound composed of a five-membered ring of three carbon atoms and two nitrogen atoms. 2-BEDP has been studied for its potential applications in several areas of scientific research, such as synthetic organic chemistry, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
Anticancer Potential
1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole derivatives have demonstrated significant potential in cancer research. A study by Srour et al. (2018) synthesized new derivatives of 1,3,4-trisubstituted pyrazole and tested their cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma, breast cancer, lung carcinoma, and others. They found that some analogs exhibited significant activity on target cell lines, highlighting the potential of these compounds in developing potent anti-cancer agents (Srour, Fahmy, Khater, El‐Manawaty, & Shalaby, 2018).
Antiviral Activity
The antiviral properties of this compound derivatives have also been explored. Tantawy et al. (2012) synthesized a new series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives and evaluated their in vitro antiviral activity. They found that some compounds exhibited strong antiviral activity against herpes simplex virus type-1, comparing favorably to the reference drug acyclovir (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Antiproliferative Agents
Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives and assessed their cell viability activity in various cancer cell lines. Their study indicated that one of their synthesized compounds had a significant cytotoxic effect against breast cancer and leukemic cells, suggesting the potential of these compounds as antiproliferative agents (Ananda, Sharath Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2017).
Antimicrobial and Antioxidant Activity
Umesha et al. (2009) reported on the antimicrobial and antioxidant activity of pyrazole derivatives. Their study synthesized compounds that exhibited good antimicrobial and antioxidant activity, as evaluated by various assays. This finding suggests that these derivatives have potential applications in treating microbial infections and in products requiring antioxidant properties (Umesha, Rai, & Harish Nayaka, 2009).
Corrosion Inhibition and Antimicrobial Applications
Sayed et al. (2018) explored the application of pyrazole and pyrazolone derivatives as corrosion inhibitors for copper alloy and as antimicrobial agents. They found that these compounds effectively prevented copper alloy dissolution and exhibited higher antibacterial activities than conventional bactericides (Sayed, Azab, Anwer, Raouf, & Negm, 2018).
Fluorescent Dyes and Organic Electronics
Bai et al. (2007) studied the synthesis of novel fluorescence dyes of the pyrazoline, which have potential applications in organic electronics. They found that these compounds showed significant fluorescence emission spectra shifts depending on the solvent, suggesting their utility in various fluorescence-based applications (Bai, Li, Li, Dong, Han, & Lin, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-bromophenyl)-5-ethyl-3,4-diphenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2/c1-2-20-22(17-11-5-3-6-12-17)23(18-13-7-4-8-14-18)25-26(20)21-16-10-9-15-19(21)24/h3-16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPNQTWCPYBSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C2=CC=CC=C2Br)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608910 | |
| Record name | 1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300658-42-8 | |
| Record name | 1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)





